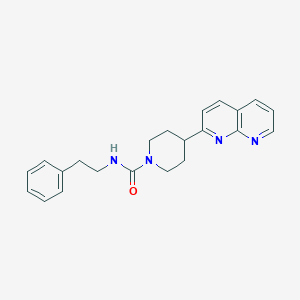![molecular formula C18H24N8O2S B6468716 9-methyl-6-(5-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine CAS No. 2640953-67-7](/img/structure/B6468716.png)
9-methyl-6-(5-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methyl-6-(5-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine is an organic compound with a complex structure. This compound is known for its biological activities and has garnered interest in various fields of scientific research, particularly in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-6-(5-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine typically involves multi-step organic synthesis. Key steps include the formation of the purine core, functional group transformations, and the introduction of the imidazole and pyrrolo[3,4-c]pyrrole units. Specific reagents and conditions can vary, but common methodologies include nucleophilic substitution, oxidation, and protection-deprotection strategies.
Industrial Production Methods: Industrial synthesis methods focus on scalability and cost-effectiveness. High-yield reaction pathways, streamlined purification processes, and the use of robust catalysts are often employed. Given the complexity of the compound, specialized equipment and conditions are essential for consistent production.
化学反応の分析
Types of Reactions it Undergoes: The compound can undergo various chemical reactions, such as:
Oxidation: Generally carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions with suitable leaving groups and nucleophiles or electrophiles.
Common Reagents and Conditions Used: Reagents include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions).
Major Products Formed from These Reactions: The specific products depend on the starting materials and reaction conditions. Typical products include functionalized derivatives of the parent compound.
科学的研究の応用
Chemistry: In synthetic chemistry, it serves as an intermediate for designing new chemical entities. Its unique structure allows for the exploration of various functionalization strategies.
Biology: It can be used as a biochemical probe to study enzyme activities and receptor binding due to its potential interaction with biological targets.
Medicine: The compound exhibits potential pharmacological properties, making it a candidate for drug development. Its interactions with specific enzymes and receptors can be harnessed for therapeutic purposes.
Industry: In industrial applications, it can be used in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
作用機序
The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. Its sulfonyl-imidazole moiety may bind to specific sites on proteins, modulating their function. Pathways involved include signal transduction pathways and metabolic pathways, depending on the biological context.
類似化合物との比較
Similar compounds include analogs with variations in the imidazole or pyrrolo[3,4-c]pyrrole units. These analogs help highlight the uniqueness of 9-methyl-6-(5-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine in terms of its specific biological activity and chemical reactivity. Notable similar compounds might include those with different sulfonyl groups or alternative heterocyclic systems.
This comprehensive look at this compound provides a basis for further investigation and potential application in various scientific domains.
特性
IUPAC Name |
9-methyl-6-[5-(1-propan-2-ylimidazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O2S/c1-12(2)25-8-15(21-11-25)29(27,28)26-6-13-4-24(5-14(13)7-26)18-16-17(19-9-20-18)23(3)10-22-16/h8-14H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMQRCVVRRHHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(9-methyl-9H-purin-6-yl)-N-phenyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6468633.png)
![6-[5-(2-fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468649.png)
![2-[1-(3-fluorobenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468651.png)
![3,5-dimethyl-4-[(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-pyrazole](/img/structure/B6468655.png)
![3,5-dimethyl-4-[(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1,2-oxazole](/img/structure/B6468669.png)
![2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B6468674.png)
![4-[4-(1,8-naphthyridin-2-yl)piperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B6468675.png)
![5-(9-methyl-9H-purin-6-yl)-N-(3-methylphenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6468682.png)
![N-(4-fluorophenyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6468685.png)
![1-(propan-2-yl)-4-[(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole](/img/structure/B6468687.png)
![6-{5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine](/img/structure/B6468689.png)
![N-(2-fluorophenyl)-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6468695.png)

![N-benzyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B6468715.png)
